molecular formula C9H11F3N2 B174588 N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine CAS No. 183251-95-8

N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine

Cat. No. B174588
M. Wt: 204.19 g/mol
InChI Key: CTAFZNWWARLWMI-UHFFFAOYSA-N
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Description

N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine (TFM-DMA) is a fluorinated amine derivative with a wide range of applications in the chemical, pharmaceutical, and biotechnological industries. It is a structural isomer of dimethylaminopyridine (DMAP), and the two compounds share many of the same properties. TFM-DMA has been used as a catalyst in organic synthesis, a reagent in peptide synthesis, and as a building block for the synthesis of more complex molecules. It has also been used in the development of pharmaceuticals, biopharmaceuticals, and as a model compound for studying enzyme-catalyzed reactions.

Scientific Research Applications

Crystal Structure and Electron Transfer

  • Structure and Electron Transfer Characteristics: The amino N atom in related compounds, such as 4-aminobenzonitrile and 4-(dimethylamino)benzonitrile, has been characterized by its pyramidal structure and the angle between the amino group and the phenyl ring. Such structural features are crucial for understanding the electron transfer processes in low-molecular-weight models of polyaniline, a conductive polymer. This has implications for the synthesis and application of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine in materials science and polymer chemistry (Heine et al., 1994).

Fluorescence Enhancement

  • Photochemical Behavior and Fluorescence: Compounds similar to N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine, like 4-aminostilbene derivatives, exhibit enhanced fluorescence and photochemical properties when substituted with N-phenyl groups. This effect is attributed to more planar ground-state geometries and stronger charge-transfer character in the excited state, making such compounds valuable in fluorescence-based applications (Yang et al., 2002).

Synthesis and Reactivity

  • Catalytic Synthesis Applications: N,N-dimethylanilines, closely related to N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine, have been synthesized via palladium-catalyzed C-N bond formation, indicating potential methods for synthesizing compounds like N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine. These methods could be significant for creating building blocks in organic synthesis (Taeufer & Pospech, 2020).

Sensing and Capture Applications

  • Selective Sensing of Picric Acid: A derivative of N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine, specifically 1,3,5-tris(4′-(N,N-dimethylamino)phenyl)benzene, has shown remarkable fluorescence quenching in the presence of picric acid. This property is useful for the selective sensing and capture of picric acid, demonstrating potential applications in environmental monitoring and safety (Vishnoi et al., 2015).

properties

IUPAC Name

1-N,1-N-dimethyl-4-(trifluoromethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2/c1-14(2)8-4-3-6(5-7(8)13)9(10,11)12/h3-5H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAFZNWWARLWMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368885
Record name N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine

CAS RN

183251-95-8
Record name N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-N,1-N-dimethyl-4-(trifluoromethyl)benzene-1,2-diamine
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